molecular formula C11H16N3O5P B14461954 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;phosphoric acid CAS No. 68258-97-9

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;phosphoric acid

Cat. No.: B14461954
CAS No.: 68258-97-9
M. Wt: 301.24 g/mol
InChI Key: CUDGKHKIJQRRAJ-UHFFFAOYSA-N
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Description

This compound is known for its anti-inflammatory, analgesic, antiviral, antipyretic, antirheumatic, and antimicrobial activities . Phosphoric acid, on the other hand, is a mineral acid commonly used in various industrial applications, including as a reagent in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one can be synthesized through the condensation reaction of 4-aminoantipyrine with substituted benzaldehydes. The reaction typically involves dissolving the reactants in ethanol and refluxing the mixture for several hours . Another method involves the condensation of aromatic acid chlorides with 4-aminoantipyrine .

Industrial Production Methods

Industrial production of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituted benzaldehydes for condensation reactions .

Major Products

The major products formed from these reactions include Schiff base derivatives, which have shown significant biological activities .

Scientific Research Applications

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with various molecular targets and pathways. It inhibits the production of inflammatory mediators like nitric oxide and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes . This leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its broad spectrum of biological activities and its ability to form Schiff base derivatives with significant antioxidant and anti-inflammatory properties .

Properties

CAS No.

68258-97-9

Molecular Formula

C11H16N3O5P

Molecular Weight

301.24 g/mol

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;phosphoric acid

InChI

InChI=1S/C11H13N3O.H3O4P/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,12H2,1-2H3;(H3,1,2,3,4)

InChI Key

CUDGKHKIJQRRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.OP(=O)(O)O

Origin of Product

United States

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